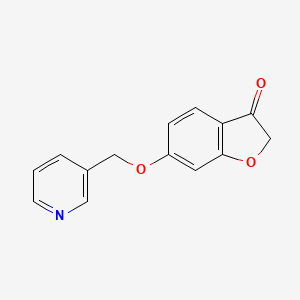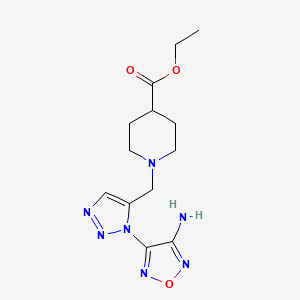![molecular formula C10H22Cl2N2O B2861961 {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride CAS No. 1864056-13-2](/img/structure/B2861961.png)
{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride is a chemical compound with the molecular formula C10H20N2O·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a cyclopropylmethyl group attached to the nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropylmethyl group, using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Acids: Hydrochloric acid for salt formation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes, depending on the specific conditions.
Substitution: Various substituted piperidines.
科学研究应用
Chemistry
In chemistry, {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of central nervous system disorders and pain management.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, lacking the cyclopropylmethyl and hydroxymethyl groups.
N-Methylpiperidine: Similar structure but with a methyl group instead of the cyclopropylmethyl group.
4-Hydroxypiperidine: Lacks the cyclopropylmethyl group but has a hydroxyl group at the 4-position.
Uniqueness
{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride is unique due to the presence of both the cyclopropylmethyl and hydroxymethyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence the compound’s reactivity and interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
属性
IUPAC Name |
[4-(cyclopropylmethylamino)piperidin-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9;;/h9,11-13H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCBKDLBEZBBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2(CCNCC2)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2861881.png)
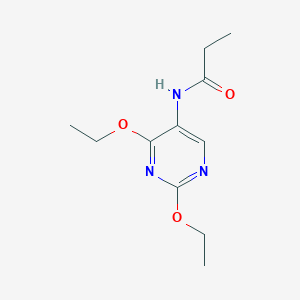
![N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2861883.png)
![methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2861884.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide](/img/structure/B2861885.png)
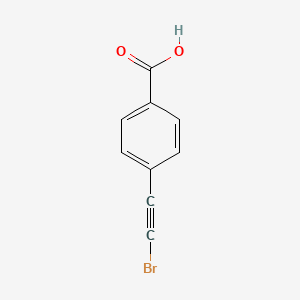
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2861889.png)
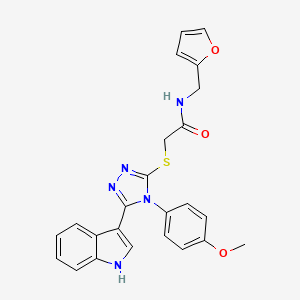
![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)
![4-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2861893.png)
![3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2861897.png)
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)
